N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is a significant compound in the field of biochemistry, particularly within purine metabolism. It is an intermediate in the biosynthetic pathway of purines and plays a crucial role in various metabolic processes. This compound is also known for its potential therapeutic applications, especially in metabolic disorders and as a research tool in understanding cellular processes.
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is derived from the purine biosynthesis pathway, specifically as a metabolic intermediate. It falls under the classification of nucleotides, which are organic molecules essential for various biological functions, including energy transfer and signaling within cells. The compound is often studied in relation to its role in cellular metabolism and its interactions with specific enzymes involved in purine synthesis.
The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose can be achieved through various chemical methods. One common approach involves the enzymatic conversion of substrates in the purine biosynthesis pathway, where enzymes such as adenylosuccinate lyase facilitate the transformation of succinyl-AICAR to N-Succinyl-5-aminoimidazole-4-carboxamide Ribose.
The molecular formula of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose is , with a molecular weight of approximately 358.31 g/mol . The structure consists of a ribose sugar moiety linked to an imidazole ring substituted with a succinyl group and a carboxamide functional group. This unique structural arrangement contributes to its biological activity and interaction with enzymes involved in nucleotide metabolism.
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose participates in several biochemical reactions, primarily within the purine biosynthesis pathway. Key reactions include:
These reactions highlight the compound's role as a regulatory metabolite within cellular processes.
The mechanism of action for N-Succinyl-5-aminoimidazole-4-carboxamide Ribose primarily involves its role as an activator of AMP-activated protein kinase (AMPK). Upon entering cells, it is phosphorylated to form AICAR monophosphate, which binds to AMPK's gamma subunit, inducing a conformational change that enhances AMPK activity. This activation leads to downstream effects on energy metabolism, promoting catabolic pathways while inhibiting anabolic processes .
The compound's ability to modulate AMPK activity has implications for metabolic regulation, particularly in conditions such as obesity and diabetes.
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications, particularly in biochemical assays related to nucleotide metabolism.
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose has several important applications in scientific research:
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose belongs to a family of modified nucleosides critical in purine biosynthesis. Its systematic IUPAC name is 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-(1,2-dicarboxyethyl)imidazole-4-carboxamide, reflecting its structural complexity [1] [10]. Commonly abbreviated as SAICAR (Succinylaminoimidazolecarboxamide Ribonucleotide), it is also designated SAICAR ribotide in biochemical contexts. Derivatives include:
Table 1: Synonyms and Identifiers
Common Name | Systematic Name | CAS Number |
---|---|---|
SAICAR | N-Succinyl-5-aminoimidazole-4-carboxamide Ribose | 17388-80-6 |
SAICAR 5′-phosphate | N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5′-Phosphate | 3031-95-6 |
SAICAR dibarium | N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate dibarium salt | 6057-44-9 |
The core structure of SAICAR features a ribose-linked aminoimidazole carboxamide moiety conjugated to succinyl-aspartate. Key derivatives exhibit distinct mass profiles due to functional group additions:
Table 2: Molecular Formulas and Weights of SAICAR Derivatives
Derivative | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free acid | C₁₃H₁₈N₄O₉ | 366.31 |
5′-Phosphate | C₁₃H₁₉N₄O₁₂P | 454.28 |
Disodium salt | C₁₃H₁₆N₄Na₂O₉ | 418.27 |
Dibarium salt | C₁₃H₁₅Ba₂N₄O₁₂P | 724.91 |
SAICAR exhibits complex stereochemistry due to multiple chiral centers:
The SMILES notation (NC(N([C@H]1[C@H](O)[C@H](O)[C@@H](COP(O)(O)=O)O1)C=N2)=C2C(N[C@H](C(O)=O)CC(O)=O)=O
) explicitly defines absolute configurations at C1', C2', C3', C4' (ribose) and the aspartyl α-carbon [5]. No racemization occurs under physiological conditions, ensuring metabolic fidelity.
NMR Spectroscopy:
Mass Spectrometry:
X-Ray Crystallography:SAICAR synthetase co-crystals reveal substrate binding motifs. The imidazole-carboxamide group coordinates Mg²⁺ ions via carbonyl oxygen, while the ribose 5′-phosphate interacts with conserved arginine residues in enzyme active sites [3]. The InChIKey PPKOPCLLXBFYGS-NPWMYEBASA-J
(dibarium salt) encodes stereochemical descriptors for database referencing [10].
Table 3: Spectroscopic Signatures of SAICAR Derivatives
Technique | Key Signatures | Biological Relevance |
---|---|---|
¹H NMR | Anomeric proton doublet (δ 5.90–6.10 ppm); Aspartyl CH₂ (δ 2.50–2.70 ppm) | Confirms glycosidic linkage and side chain integrity |
³¹P NMR | δ -0.5 to 0.5 ppm (5′-phosphate) | Verifies phosphorylation state |
ESI-MS | m/z 365.10 [M-H]⁻ (free acid); m/z 453.07 [M-H]⁻ (5′-phosphate) | Validates molecular mass and derivative identity |
X-Ray | Mg²⁺ coordination geometry; Enzyme-substrate hydrogen bonds | Reveals catalytic mechanism in purine biosynthesis |
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